molecular formula C11H11BO2 B028248 4-Methyl-1-naphthaleneboronic acid CAS No. 103986-53-4

4-Methyl-1-naphthaleneboronic acid

Cat. No.: B028248
CAS No.: 103986-53-4
M. Wt: 186.02 g/mol
InChI Key: JHVQEUGNYSVSDH-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthaleneboronic acid, also known as (4-Methylnaphth-1-yl)boronic acid, is an organic compound with the molecular formula CH3C10H6B(OH)2. It is a derivative of naphthalene, where a boronic acid group is attached to the 1-position and a methyl group is attached to the 4-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-naphthaleneboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methyl-1-naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-naphthaleneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-naphthaleneboronic acid is unique due to the presence of both a methyl group and a boronic acid group on the naphthalene ring. This structural feature enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQEUGNYSVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378510
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-53-4
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylnaphthalen-1-yl)boronic acid
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Synthesis routes and methods

Procedure details

To a 125 mL round-bottomed flask equipped with N2 inlet were added 1.78 g (11.4 mmol) 1-bromo-4-methylnaphthalene and 20 mL dry tetrahydrofuran. The solution was cooled to −70° C., and 5.49 mL (13.7 mmol) of a 2.5M solution of n-butyl lithium in hexane was added over 5 minutes, and the reaction stirred at −70° C. for 10 minutes. The solution was then treated with 2.34 mL (13.7 mmol) triethyl borate, stirred 5 minutes at −70° C., then warmed to room temperature and stirred 40 hours. The reaction was quenched with aqueous ammonium chloride solution, poured into 0.5 N hydrochloric acid, and extracted into ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and evaporated to a white solid after trituration with hexane, mp 224-228° C., 1.9 g (90%).
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1.78 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methyl-1-naphthaleneboronic acid in the synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs)?

A: this compound acts as a key building block in the modular synthesis of angularly fused PAHs. [] The research demonstrates its use in a palladium-catalyzed cross-coupling reaction with brominated benzaldehydes (specifically 2-bromobenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde). This reaction forms o-naphthyl benzaldehydes, which are then subjected to a series of transformations to ultimately yield various benzo[c]phenanthrene (BcPh) analogues and their derivatives.

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